2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE
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Overview
Description
2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of nitrophenyl, oxoethyl, and methoxybenzoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzyl chloride with 4-[(3-methoxybenzoyl)amino]benzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(3-Aminophenyl)-2-oxoethyl 4-[(3-methoxybenzoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(3-Methoxybenzoyl)amino]benzoic acid and 3-nitrophenyl ethanol.
Scientific Research Applications
2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate.
- 2-(4-Nitrophenyl)-2-oxoethyl 4-[(3-methoxybenzoyl)amino]benzoate.
- 2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-ethoxybenzoyl)amino]benzoate.
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H18N2O7 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-[(3-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H18N2O7/c1-31-20-7-3-5-17(13-20)22(27)24-18-10-8-15(9-11-18)23(28)32-14-21(26)16-4-2-6-19(12-16)25(29)30/h2-13H,14H2,1H3,(H,24,27) |
InChI Key |
CIAUFPVTLWOFKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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